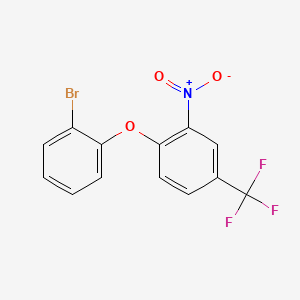

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF3NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJCOJYNRIVQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-14-9 | |

| Record name | 2-BROMOPHENYL 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

Executive Summary

The diaryl ether scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of conformational flexibility and chemical stability. The target molecule, 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether, incorporates several key functionalities: a bromine atom for subsequent cross-coupling reactions, and both nitro and trifluoromethyl groups, which are potent electron-withdrawing groups that significantly modulate the electronic properties and metabolic stability of drug candidates.[1] The trifluoromethyl group, in particular, is a cornerstone in modern drug design, enhancing properties like lipophilicity and binding affinity.[2][3] This guide provides a detailed, in-depth examination of a robust synthetic strategy for this valuable intermediate, focusing on the mechanistic rationale, a step-by-step experimental protocol, and comprehensive characterization.

Strategic Analysis: Retrosynthesis and Pathway Selection

The synthesis of an unsymmetrical diaryl ether like this compound hinges on the formation of the central C-O-C bond. A primary retrosynthetic disconnection across this ether linkage reveals two principal synthetic strategies: the Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr).

-

Ullmann Condensation: This classical copper-catalyzed reaction couples an aryl halide with a phenol.[4][5] While historically requiring harsh conditions, modern protocols have been developed with various ligands and soluble copper sources to proceed under milder temperatures.[6][7][8]

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile (a phenoxide) on an electron-deficient aromatic ring bearing a suitable leaving group.[9] The reaction proceeds without a metal catalyst if the aromatic ring is sufficiently "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10]

Rationale for Pathway Selection:

For the synthesis of the target molecule, the SNAr pathway is the superior and more logical choice. The electrophilic partner, a 1-halo-2-nitro-4-(trifluoromethyl)benzene derivative, is exceptionally electron-poor due to the combined inductive and resonance effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups are positioned to effectively stabilize the negatively charged intermediate (the Meisenheimer complex) that is characteristic of the SNAr mechanism.[9][10] This high degree of activation allows the reaction to proceed efficiently under relatively mild, metal-free conditions, which simplifies purification and avoids potential metal contamination of the final product.

Mechanistic Deep-Dive: The Addition-Elimination Pathway

The SNAr reaction for this synthesis proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The reaction is initiated by the deprotonation of the nucleophile, 2-bromophenol, using a mild base to form the more nucleophilic 2-bromophenoxide. This phenoxide then attacks the carbon atom bearing the leaving group (e.g., Chlorine) on the activated aromatic ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10]

-

Elimination and Aromaticity Restoration: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled, yielding the final diaryl ether product. The stability of the Meisenheimer complex is paramount; the ortho-nitro and para-trifluoromethyl groups delocalize the negative charge through resonance and induction, lowering the activation energy of the first step and facilitating the reaction.[9]

Experimental Protocol

This section details a reliable, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Molar Eq. | Quantity (Example Scale) |

| 2-Bromophenol | 95-56-7 | 173.01 g/mol | 1.2 | 2.08 g (12.0 mmol) |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 121-17-5 | 225.55 g/mol | 1.0 | 2.26 g (10.0 mmol) |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 2.0 | 2.76 g (20.0 mmol) |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | For extraction/chromatography |

| Hexanes | 110-54-3 | - | - | For chromatography |

| Brine (Saturated NaCl solution) | - | - | - | For workup |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | - | - | For drying |

Synthetic Workflow Diagram

Caption: Synthetic workflow for the SNAr-mediated synthesis.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (2.26 g, 10.0 mmol), 2-bromophenol (2.08 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed (typically 4-6 hours).

-

Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into 200 mL of cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically an oil or a low-melting solid and requires purification to remove unreacted starting materials and byproducts.

-

Purification: The crude material should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes), is generally effective at isolating the pure product.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight (362.10 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[11]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether stretch, the aromatic C-H bonds, and the strong asymmetric and symmetric stretches of the nitro group.

-

Safety and Handling

-

Reagents: 2-Bromophenol is corrosive and toxic. 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is an irritant. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable. Avoid inhalation and contact with skin. Perform all solvent manipulations in a fume hood away from ignition sources.

-

Reaction: The reaction is heated and should be conducted behind a safety shield.

Conclusion

The synthesis of this compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the inherent electronic properties of the substrates to facilitate a metal-free C-O bond formation under manageable laboratory conditions. The resulting compound is a highly functionalized intermediate, primed for further elaboration in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a robust and well-rationalized framework for its successful preparation and characterization.

References

- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.Books. (2024).

- Ullmann condensation.Wikipedia.

- The role of copper in the Ullmann reaction.Mapping Ignorance. (2019).

- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.Benchchem.

- Diaryl ether synthesis by etherification (arylation).Organic Chemistry Portal.

- Synthesis of Diaryl Ethers, Diaryl Sulfides, Heteroaryl Ethers and Heteroaryl Sulfides under Microwave Dielectric Heating.ResearchGate.

- Copper Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development.PubMed. (2014).

- Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers.PubMed.

- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).Canadian Science Publishing.

- Nucleophilic Aromatic Substitution.Chemistry Steps.

- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.Ramprasad Group. (2017).

- Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.Journal of the Chemical Society, Chemical Communications (RSC Publishing).

- Ullmann reaction for the synthesis of diaryl ethers.Google Patents.

- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central - NIH.

- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.MIT Open Access Articles.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.SciELO México.

- ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.ResearchGate.

- Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene.NINGBO INNO PHARMCHEM CO.,LTD.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. (2018).

- Process for the synthesis of organic compounds.Google Patents.

- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.ACS Publications. (2015).

- 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.Santa Cruz Biotechnology.

- Process for the synthesis of organic compounds.European Patent Office. (2006).

- 2-Bromo-2′-nitro-4′-(trifluoromethyl)diphenyl ether.Santa Cruz Biotechnology.

- This compound.Oakwood Chemical.

- This compound.Guidechem.

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.PubMed. (2014).

- 2-Bromo-4-nitrobenzaldehyde synthesis.ChemicalBook.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.Organic Chemistry Portal. (2022).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.PubMed Central - NIH. (2008).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.ResearchGate. (2022).

- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.ResearchGate.

- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.Research India Publications.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. scbt.com [scbt.com]

Chemical properties of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

An In-depth Technical Guide to 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

Authored by a Senior Application Scientist

Foreword: Unpacking a Molecule of Interest

In the landscape of modern medicinal chemistry and materials science, the strategic combination of specific functional groups on a core scaffold is paramount to tuning molecular properties. This compound (CAS No. 2069-14-9) represents a fascinating confluence of functionalities. The diphenyl ether backbone provides a conformationally flexible yet stable core. Appended to this are three key substituents, each imparting distinct electronic and steric characteristics: a bromine atom, a potent site for further functionalization via cross-coupling reactions; a strongly electron-withdrawing nitro group, which significantly influences the molecule's reactivity; and a trifluoromethyl group, a moiety renowned for its ability to enhance metabolic stability and lipophilicity in drug candidates.[1][2][3][4]

This guide provides an in-depth examination of the chemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers and professionals in drug development who require a deep, practical understanding of this and similar scaffolds. We will move beyond simple data recitation to explore the causality behind its chemical behavior and the rationale for the experimental protocols described.

Core Physicochemical & Structural Properties

The molecule's structure is foundational to its properties. The ether linkage, while generally stable, creates a non-planar geometry. The electronic properties are dominated by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on one ring, and the halogen (-Br) on the other. This electronic imbalance is a key determinant of its reactivity.

| Property | Value | Source(s) |

| CAS Number | 2069-14-9 | [1][5][6] |

| Molecular Formula | C₁₃H₇BrF₃NO₃ | [1][6] |

| Molecular Weight | 362.10 g/mol | [1][6] |

| Synonyms | 1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | [1] |

| SMILES | c1ccc(c(c1)Br)Oc1ccc(cc1N(=O)=O)C(F)(F)F | [1] |

| InChI | InChI=1/C13H7BrF3NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16,17))7-10(12)18(19)20/h1-7H | [1] |

Synthesis Pathway: The Ullmann Condensation

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann ether synthesis).[7][8][9] This reaction involves the coupling of an aryl halide with a phenoxide. Given the substitution pattern of this compound, two primary synthetic routes are feasible, both leveraging this classic transformation.

Route A: Coupling of 2-bromophenol with 1-bromo-2-nitro-4-(trifluoromethyl)benzene. Route B: Coupling of 2-nitro-4-(trifluoromethyl)phenol with 1,2-dibromobenzene.

Route A is often preferred. The aryl halide partner, 1-bromo-2-nitro-4-(trifluoromethyl)benzene, is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups, which stabilize the intermediate Meisenheimer complex.[10] Aryl bromides are also generally more reactive in Ullmann couplings than aryl chlorides.[7]

Logical Workflow for Ullmann Condensation

The following diagram outlines the key stages of the synthesis.

Caption: Workflow for the synthesis of the target compound via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a representative methodology based on established principles of the Ullmann reaction and should be optimized for specific laboratory conditions.[7][11]

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and copper(I) oxide (0.1 eq.).

-

Causality: A dry, inert atmosphere is crucial to prevent moisture from quenching the base and interfering with the catalytic cycle. Potassium carbonate is a strong enough base to deprotonate the phenol, forming the reactive phenoxide nucleophile in situ. Copper(I) is the active catalytic species for this coupling reaction.[9]

-

-

Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry. Begin vigorous stirring. Add 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.05 eq.).

-

Causality: DMF is a high-boiling polar aprotic solvent, ideal for solubilizing the ionic intermediates and achieving the high temperatures (often >150 °C) required for the Ullmann reaction.[8] A slight excess of the aryl bromide ensures complete consumption of the limiting phenate.

-

-

Reaction: Heat the reaction mixture to 160 °C and maintain for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Causality: High thermal energy is required to drive the oxidative addition and reductive elimination steps of the copper catalytic cycle.[9]

-

-

Workup: Cool the mixture to room temperature. Pour the mixture into a beaker containing dilute hydrochloric acid (1 M).

-

Causality: The acid quench neutralizes any remaining base and protonates any unreacted phenoxide, making them more soluble in the aqueous phase.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Causality: The desired diphenyl ether product is highly lipophilic and will preferentially partition into the organic solvent (ethyl acetate).[1]

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: This standard purification sequence removes residual water, inorganic salts, and reaction byproducts, yielding the analytically pure compound.

-

Spectroscopic & Analytical Characterization

-

¹H NMR (Proton NMR): The spectrum will show a complex pattern in the aromatic region (approx. 6.8-8.2 ppm). The protons on each ring will exhibit splitting from their neighbors (homonuclear coupling) and potentially smaller, long-range couplings. The protons on the trifluoromethyl- and nitro-substituted ring will be the most downfield due to the strong deshielding effects of these groups.

-

¹³C NMR (Carbon NMR): The spectrum will display 13 distinct aromatic carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling (¹JCF ≈ 270 Hz).[12] Carbons ortho and meta to the CF₃ group will show smaller couplings. The carbons bonded to bromine and the ether oxygen will also have characteristic chemical shifts.

-

¹⁹F NMR (Fluorine NMR): This is a highly diagnostic technique. A single, sharp singlet is expected for the -CF₃ group, as there are no other fluorine atoms to couple with. Its chemical shift (relative to CFCl₃) would be approximately -60 to -65 ppm, typical for an aromatic trifluoromethyl group.[12]

-

Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of the functional groups:

-

C-O-C (ether): Asymmetric stretch around 1240-1280 cm⁻¹.

-

NO₂ (nitro): Strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F (trifluoromethyl): Strong, broad absorbances in the 1100-1300 cm⁻¹ region.

-

C-Br (bromo-aromatic): A weaker band in the far IR region, often below 600 cm⁻¹.

-

Aromatic C=C & C-H: Stretches in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern of this peak: two signals of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units.[13][14] Common fragmentation pathways would include cleavage of the ether bond and loss of the nitro group (-NO₂).

Reactivity and Potential Applications

The chemical personality of this compound is defined by its functional groups, making it a versatile intermediate.

-

The Bromine Handle: The aryl-bromide bond is a prime site for further modification. It readily participates in a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents at this position. This is a cornerstone of modern synthetic strategy for building molecular complexity.

-

The Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation opens up a vast new set of chemical possibilities, including amide bond formation, diazotization, and reductive amination. The resulting aniline is a common precursor in pharmaceutical synthesis.

-

The Trifluoromethyl Group: In the context of drug development, the -CF₃ group is not merely a passive substituent. Its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups.[2] Crucially, it enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[4] Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), a property that can increase a drug's in vivo half-life and bioavailability.[4][15]

Given these features, this diphenyl ether scaffold is an attractive starting point for constructing libraries of complex molecules for screening as potential therapeutic agents, particularly in oncology, neuroscience, and anti-inflammatory research where diaryl ether motifs are common.

Safety & Handling

This section provides general guidance based on structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound must be consulted before handling.

-

Hazard Class: Based on its components, this compound should be treated as harmful and an irritant. Compounds with nitro-aromatic and halogenated features can be toxic.[16][17]

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][18] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

- Google Patents.

-

Wikipedia. Ullmann condensation. [Link]

- Google Patents. CN102146024B - Method for preparing diphenyl ether.

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Supporting Information. General information on NMR spectra. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. 2,2',4-Tribromodiphenyl ether. [Link]

-

Agilent. Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

ChemBK. 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. CAS 2069-14-9: 2-bromo-2'-nitro-4'-(trifluoromethyl)diphen… [cymitquimica.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 11. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. agilent.com [agilent.com]

- 14. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether (CAS 2069-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether, with the CAS number 2069-14-9, is a poly-functionalized aromatic ether.[1] Its structure, featuring a diphenyl ether core substituted with a bromine atom, a nitro group, and a trifluoromethyl group, makes it a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] The trifluoromethyl group, in particular, is a privileged moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] The presence of the nitro group, a strong electron-withdrawing substituent, and a bromine atom, a versatile synthetic handle, further expands the potential for this compound to serve as a key intermediate in the synthesis of more complex chemical entities.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and safety considerations, designed to equip researchers with the knowledge to effectively utilize this compound in their work.

Synthesis and Mechanism: The Ullmann Condensation

The most probable synthetic route to this compound is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction is a cornerstone for the formation of diaryl ethers and involves the coupling of an aryl halide with a phenol in the presence of a base and a copper catalyst.[4]

Proposed Synthetic Pathway

The synthesis of the target molecule would likely involve the reaction of 2-bromophenol with 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The electron-withdrawing nitro and trifluoromethyl groups on the 1-chloro-2-nitro-4-(trifluoromethyl)benzene ring activate the chlorine atom for nucleophilic aromatic substitution, making it a suitable substrate for the Ullmann condensation.

DOT Script for the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on general Ullmann condensation procedures and has not been experimentally validated for this specific transformation. Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

2-Bromophenol

-

1-Chloro-2-nitro-4-(trifluoromethyl)benzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1.0 eq), 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Purge the flask with nitrogen for 15 minutes.

-

Add copper(I) iodide (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

-

Formation of the Copper Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with the copper(I) catalyst to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.

DOT Script for the Ullmann Condensation Mechanism

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2069-14-9 | [1] |

| Molecular Formula | C₁₃H₇BrF₃NO₃ | [1] |

| Molecular Weight | 362.10 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | Inferred |

| Lipophilicity (logP) | Predicted to be high due to the presence of the trifluoromethyl group and aromatic rings. | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Spectral Analysis

Detailed spectral analysis is crucial for the characterization of this compound. Below are the expected key features in its NMR, IR, and mass spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents on each aromatic ring. The protons on the nitro- and trifluoromethyl-substituted ring will likely be at a lower field (more deshielded) due to the strong electron-withdrawing nature of these groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bearing the nitro and bromo substituents will also have characteristic chemical shifts.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of a diphenyl ether typically shows a strong, characteristic C-O-C asymmetric stretching vibration.[5] For aromatic ethers, this peak is generally observed between 1300 and 1200 cm⁻¹.[5] Other expected key absorption bands include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

N-O stretching (nitro group): Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)

-

C-F stretching (trifluoromethyl group): Strong absorptions in the region of 1100-1300 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). The fragmentation pattern will be influenced by the presence of the various functional groups. Aromatic nitro compounds often exhibit characteristic fragmentation pathways, including the loss of NO, NO₂, and the rearrangement of the nitro group.[6] The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M⁺ and M⁺+2 peaks with approximately equal intensity).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

-

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up possibilities for creating a wide range of derivatives.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Aromatic Rings: The aromatic rings can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro and trifluoromethyl groups will make these reactions challenging and will direct incoming electrophiles to specific positions.

The combination of a diphenyl ether scaffold with a trifluoromethyl group makes this compound a promising building block in drug discovery.[7] Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and ability to modulate physicochemical properties.[2] This molecule could serve as a starting point for the synthesis of novel bioactive compounds targeting a range of therapeutic areas.

Safety and Handling

As a halogenated nitroaromatic compound, this compound should be handled with caution. While specific toxicological data for this compound is not available, related compounds are known to have potential health hazards.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent exposure through all routes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[8]

Toxicity Considerations:

-

Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They can cause a range of adverse health effects, and some are considered potential carcinogens.[9][10]

-

Halogenated Aromatic Compounds: Halogenated aromatic compounds can also exhibit toxicity and may persist in the environment.[9]

A thorough risk assessment should be conducted before handling this compound. Refer to the Safety Data Sheet (SDS) from the supplier for specific handling and emergency procedures.

References

-

The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). Available at: [Link]

-

In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. (n.d.). Available at: [Link]

-

Polybrominated Diphenyl Ether-Associated Alterations in Cell Biochemistry as Determined by Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy: a Comparison with DNA-Reactive and/or Endocrine-Disrupting Agents. ACS Publications. (n.d.). Available at: [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. (n.d.). Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Available at: [Link]

-

nitro razredčilo. Chemius. (n.d.). Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. (n.d.). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (n.d.). Available at: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. (n.d.). Available at: [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Available at: [Link]

-

Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. (n.d.). Available at: [Link]

-

Diphenyl ether. NIST WebBook. (n.d.). Available at: [Link]

-

Polybrominated Diphenyl Ether-Associated Alterations in Cell Biochemistry as Determined by Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy: a Comparison with DNA-Reactive and/or Endocrine-Disrupting Agents. Lancaster EPrints. (n.d.). Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (n.d.). Available at: [Link]

-

Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. (n.d.). Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. (n.d.). Available at: [Link]

-

Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. (n.d.). Available at: [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. (2022). Available at: [Link]

- Ullmann reaction for the synthesis of diaryl ethers. Google Patents. (n.d.).

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (n.d.). Available at: [Link]

-

Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. (n.d.). Available at: [Link]

-

Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. University of California, Berkeley. (n.d.). Available at: [Link]

-

Synthesis of Diaryl Ether-Linked Porphyrin Dimers via Ullmann Coupling Reaction. ResearchGate. (n.d.). Available at: [Link]

-

Ethers. Health & Safety Department. (n.d.). Available at: [Link]

-

Supporting Information for. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Ethers - Handling and control of exposure. (2010). Available at: [Link]

-

Use of Ether. Environment, Health & Safety. (n.d.). Available at: [Link]

-

2,2',4-Tribromodiphenyl ether. PubChem. (n.d.). Available at: [Link]

- Process for the synthesis of organic compounds. Google Patents. (n.d.).

-

Supporting Information for. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. (2024). Available at: [Link]

- Method for preparing 2-brom-5-nitrobenzotrifluoride. Google Patents. (n.d.).

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents. (n.d.).

-

2-Bromo-4-nitro(trifluoromethoxy)benzene. PubChem. (n.d.). Available at: [Link]

-

2-Bromo-4-nitro-1-(trifluoromethyl)benzene. PubChem. (n.d.). Available at: [Link]

-

Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. (n.d.). Available at: [Link]

Sources

- 1. CAS 2069-14-9: 2-bromo-2'-nitro-4'-(trifluoromethyl)diphen… [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mobile [my.chemius.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

Introduction: The Analytical Imperative for Complex Molecules

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether (BNTDE) represents a class of complex aromatic compounds whose utility is intrinsically linked to its exact molecular architecture. The presence of multiple, strongly influencing functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—distributed across a flexible diphenyl ether core presents a significant analytical challenge. This guide provides a comprehensive, in-depth exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques required for the unambiguous characterization of BNTDE. As a self-validating system, the protocols and interpretations detailed herein are designed to ensure the highest degree of scientific integrity and trustworthiness for researchers in the field.

The molecular formula of this compound is C₁₃H₇BrF₃NO₃.[1] This guide will delve into the causality behind experimental choices, moving beyond a mere listing of steps to provide field-proven insights into acquiring and interpreting high-quality analytical data for this and structurally related molecules.

Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. For a molecule like BNTDE, a multi-nuclear and multi-dimensional approach is not just beneficial, but essential for complete and unambiguous assignment of all proton and carbon signals.

Foundational 1D NMR: ¹H, ¹³C, and ¹⁹F Analysis

The initial analytical workflow involves acquiring one-dimensional NMR spectra for each of the key nuclei: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR Spectroscopy: A Window into the Aromatic Systems

The ¹H NMR spectrum will reveal the electronic environment of the seven protons on the two aromatic rings. The electron-withdrawing nature of the nitro, bromo, and trifluoromethyl groups will significantly deshield adjacent protons, shifting their resonances to a lower field.[2]

-

Expected Chemical Shifts (δ): Aromatic protons typically resonate between 6.5 and 8.5 ppm. Protons ortho to the strongly withdrawing nitro group are expected at the lower end of this range (further downfield).

-

Coupling Constants (J): The splitting patterns (multiplicity) of the signals, governed by the J-coupling between neighboring protons, are critical for determining the substitution pattern on each ring. Typical ortho, meta, and para couplings in aromatic systems are in the ranges of 7-9 Hz, 2-3 Hz, and <1 Hz, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR provides information about the protons, ¹³C NMR elucidates the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments require longer acquisition times.[3]

-

Expected Chemical Shifts (δ): Aromatic carbons resonate in the range of 110-160 ppm. Carbons directly attached to the electronegative oxygen, bromine, and the carbon of the trifluoromethyl group will be significantly downfield. The carbon bearing the nitro group (C-2') will also be strongly deshielded. The chemical shifts for ¹³C nuclei in organic molecules are spread over a much wider range than for protons, which means that the signal from each carbon can typically be seen as a distinct peak.[3]

¹⁹F NMR Spectroscopy: A Sensitive Probe for the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique that provides a clear and often simple spectrum for fluorinated compounds.[4]

-

Expected Chemical Shift (δ): The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine atoms to cause splitting. Its chemical shift will be indicative of the electronic environment of the aromatic ring to which it is attached.[5][6] The use of trifluoromethyl probes is favored in NMR studies due to the signal amplification from three equivalent nuclei.[4]

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[7]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment with a 30° or 45° pulse angle to ensure adequate relaxation between scans.

-

Set the spectral width to cover the expected range of aromatic and any potential aliphatic signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets for each unique carbon.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).[3]

-

Acquire a larger number of scans (typically 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard single-pulse experiment. Proton decoupling is generally not necessary unless long-range H-F couplings are significant.

-

Set the spectral width appropriate for trifluoromethyl groups.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Advanced 2D NMR: Building the Molecular Puzzle

For a molecule with multiple aromatic protons and carbons, 1D NMR alone may not be sufficient for definitive assignments. Two-dimensional (2D) NMR experiments are crucial for establishing connectivity.[8][9][10]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing the proton networks within each of the two aromatic rings.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹J-coupling). It allows for the unambiguous assignment of protonated carbons.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). HMBC is the key to connecting the molecular fragments. For BNTDE, it will be critical for identifying the carbons connected via the ether linkage and for assigning the quaternary (non-protonated) carbons.[8][12]

Experimental Protocol: 2D NMR Acquisition

-

Sample Preparation: Use the same sample prepared for 1D NMR.

-

Instrumentation: A high-field spectrometer is highly recommended to resolve cross-peaks effectively.

-

Acquisition:

-

Run standard COSY, HSQC, and HMBC pulse programs available on the spectrometer software.

-

Optimize the spectral widths in both dimensions to cover the regions of interest identified in the 1D spectra.

-

For HMBC, the long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz) to enhance correlations.

-

-

Data Processing and Interpretation: Process the 2D data using appropriate window functions. The resulting spectra are contour plots where cross-peaks indicate correlations. By systematically analyzing the COSY, HSQC, and HMBC spectra, the complete chemical structure can be pieced together.[12][13]

Visualizing NMR Connectivity

The following diagram illustrates the workflow for structural elucidation using a combination of 1D and 2D NMR techniques.

Caption: Workflow for NMR-based structural elucidation of BNTDE.

Part 2: Confirming Identity and Composition with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound.

Choosing the Right Ionization Technique

The choice of ionization method is critical and depends on the analyte's properties.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, often leading to extensive fragmentation.[14] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly reproducible and can serve as a "fingerprint" for the compound. EI is particularly useful for identifying substructures.[15]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[14] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[16][17] ESI is the method of choice for accurately determining the molecular weight of the parent compound.[18]

For a comprehensive analysis of BNTDE, employing both techniques is advisable. ESI would be used to confirm the molecular weight, while EI-GC/MS would provide valuable structural information through fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of an ion.[19][20][21] This is a crucial step in confirming the identity of a new compound. Given the molecular formula C₁₃H₇BrF₃NO₃, HRMS can distinguish it from other potential compounds with the same nominal mass.

Predicted Mass and Fragmentation

-

Molecular Weight: The monoisotopic mass of C₁₃H₇⁷⁹BrF₃NO₃ is approximately 360.96 g/mol . The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 Da.

-

Expected Fragmentation (EI): In an EI spectrum, common fragmentation pathways for aromatic ethers include cleavage of the ether bond. For BNTDE, this could lead to ions corresponding to the bromophenoxy and nitro-trifluoromethyl-phenoxy moieties. Further fragmentation could involve the loss of the nitro group (as NO₂ or NO), and cleavage of the C-Br bond.[22][23] The loss of the NO radical is a common fragmentation pathway for protonated nitrosamine compounds.[24]

Experimental Protocol: MS Acquisition

ESI-HRMS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[20]

-

Data Acquisition: Acquire the spectrum in positive ion mode to detect the [M+H]⁺ ion. Ensure the mass accuracy is calibrated to within a few parts per million (ppm).

-

Data Analysis: Determine the accurate m/z of the molecular ion and use software to calculate the elemental composition. Compare the theoretical and measured isotopic patterns for bromine.

GC-EI-MS:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

-

Chromatography: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of BNTDE as a sharp peak.

-

Mass Spectrometry: Acquire mass spectra across the eluting GC peak. The standard electron energy for EI is 70 eV.[14]

-

Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion (if present) and major fragment ions.

Visualizing Mass Spectrometry Fragmentation

The diagram below illustrates a plausible fragmentation pathway for BNTDE under Electron Ionization (EI) conditions.

Caption: Predicted EI fragmentation pathway for BNTDE.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound necessitates a synergistic application of advanced analytical techniques. NMR spectroscopy, through a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, provides an unparalleled view of the molecular framework and atom-to-atom connectivity. Mass spectrometry, particularly high-resolution ESI-MS, confirms the elemental composition and molecular weight with high fidelity, while EI-MS offers complementary data on the molecule's substructures through its characteristic fragmentation pattern. The integrated application of these methodologies, guided by the principles and protocols outlined in this guide, forms a robust and self-validating system for the unambiguous characterization of this complex molecule, ensuring data integrity for researchers and drug development professionals.

References

- Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026). Oreate AI Blog.

- This compound, CAS 2069-14-9. Santa Cruz Biotechnology.

- High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone.

- Basic 1H- and 13C-NMR Spectroscopy.

- Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health.

- Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. (n.d.). Semantic Scholar.

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2025). ResearchGate.

- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025). Journal of Chemical Education.

- Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. (n.d.). eDiss.

- Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid. (n.d.). PubMed.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2025). ResearchGate.

- Using High-Resolution LC–MS to Analyze Complex Sample. (n.d.). Spectroscopy Online.

- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Resolution Ladder for High-Resolution Mass Spectrometry. (2017). Analytical Chemistry.

- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.

- Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. (n.d.). ResearchGate.

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ACS Publications.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.

- A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. (n.d.). National Institutes of Health.

- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.). ResearchGate.

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).

- Elemental Composition determination based on MS. (n.d.). ResearchGate.

- 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry.

- Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. (n.d.). LabRulez GCMS.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal.

- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL.

- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed.

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI.

- The Chemical Shift in C 13 and Proton NMR. (2018). YouTube.

- High-Resolution Mass Spectrometry | HRMS Analysis. (n.d.). Measurlabs.

- Mass Spectrometry Ionization Methods. (n.d.). Emory University.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.

- Fluorine NMR. (2001).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). National Institutes of Health.

- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). National Institutes of Health.

- Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts.

- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.

- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021). Sci-Hub.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

Sources

- 1. scbt.com [scbt.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. measurlabs.com [measurlabs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. sci-hub.st [sci-hub.st]

- 24. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical physicochemical properties of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether (CAS 2069-14-9). Given the limited direct literature on this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to establish a robust framework for its characterization. The focus is on predicting, measuring, and interpreting its solubility and stability, which are cornerstone parameters for any small molecule development program.

Molecular Profile and Predicted Physicochemical Characteristics

This compound is a complex organic molecule featuring a diphenyl ether backbone with three key substituents: a bromine atom, a nitro group, and a trifluoromethyl group.[1] Each of these functional groups imparts distinct electronic and steric properties that collectively dictate the molecule's behavior in various environments.

-

Diphenyl Ether Core: The ether linkage provides some rotational flexibility, but the overall structure is largely rigid and hydrophobic.

-

Bromine Atom: Adds to the molecular weight and lipophilicity. The carbon-bromine bond can be a potential site for metabolic dehalogenation or photolytic cleavage under certain conditions.[2][3]

-

Nitro Group (-NO2): A strong electron-withdrawing group that can decrease the basicity of the molecule and adds polarity.[1] Aromatic nitro compounds are often susceptible to reduction and can be photolabile.[4]

-

Trifluoromethyl Group (-CF3): This is a powerful substituent in medicinal chemistry. It is highly electronegative and lipophilic, often used to enhance metabolic stability by blocking sites of oxidation.[5][6][7] The CF3 group significantly increases a molecule's lipophilicity, which is expected to decrease its aqueous solubility.[5][8]

Based on this structure, we can predict that this compound will be a highly lipophilic and poorly water-soluble compound, likely existing as a crystalline solid at room temperature. Its chemical formula is C13H7BrF3NO3 and it has a molecular weight of approximately 362.10 g/mol .[9]

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's behavior in vitro and in vivo. For a poorly soluble molecule like the one , a multi-faceted approach to solubility testing is required, distinguishing between kinetic and thermodynamic measurements.[10][11]

The Rationale Behind Kinetic vs. Thermodynamic Solubility

In early discovery, kinetic solubility is often measured. This involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[12] This method is high-throughput and provides information on the concentration at which the compound precipitates from a supersaturated solution, which is relevant for primary biological screening.[10][13]

Thermodynamic solubility , conversely, is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in an aqueous buffer over a longer period (e.g., 24-48 hours) until the concentration in the solution phase is constant.[11][12] This value is fundamental for formulation development and predicting oral absorption.[10] For poorly soluble compounds, the kinetic solubility value is often significantly higher than the thermodynamic value.[14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines a robust "shake-flask" method for determining thermodynamic solubility, which is considered the gold standard.

Methodology:

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours. It is crucial to establish the time to reach equilibrium beforehand by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours).[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15] A calibration curve prepared from a stock solution of known concentration is used for quantification.

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility of the title compound in various media, highlighting its predicted poor aqueous solubility.

| Solvent/Medium | Predicted Solubility (µg/mL) | Rationale & Implications |

| Water | < 1 | The highly lipophilic structure with a CF3 group and two aromatic rings predicts extremely low intrinsic solubility.[5][8] |

| PBS (pH 7.4) | < 1 | The molecule lacks readily ionizable functional groups, so its solubility is expected to be pH-independent in the physiological range. |

| Simulated Gastric Fluid (SGF, pH 1.2) | < 1 | No change expected due to the absence of basic functional groups. |

| Simulated Intestinal Fluid (FaSSIF, pH 6.5) | < 5 | Bile salts in FaSSIF may slightly enhance solubility through micellar solubilization, but it will likely remain very low. |

| Dichloromethane | > 10,000 | Expected to be freely soluble in non-polar organic solvents.[16] |

| Methanol | > 1,000 | Good solubility is expected in polar organic solvents.[17] |

Visualization: Solubility Workflow

The following diagram illustrates the standard workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability and Forced Degradation

Understanding a molecule's intrinsic stability is paramount for determining appropriate storage conditions, identifying potential degradation pathways, and developing a stability-indicating analytical method.[18] Forced degradation studies, or stress testing, are the cornerstone of this evaluation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][19]

Rationale for Forced Degradation

Forced degradation involves subjecting the compound to conditions more severe than those expected during storage and handling.[4] The primary goals are:

-

Identify Degradation Products: To understand the likely impurities that may form over time.

-

Elucidate Degradation Pathways: To determine if the molecule is sensitive to acid, base, oxidation, light, or heat.

-

Develop Stability-Indicating Methods: To prove that the chosen analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products.[19]

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A guideline.[20][21]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

-

Oxidation: Add 3% Hydrogen Peroxide (H2O2).

-

Thermal: Store the solution at 60-80°C. Keep a solid sample at the same temperature as well.

-

Photostability: Expose the solution and a solid sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[20][22]

-

-

Incubation: Store the vials under the specified conditions. A control sample (unstressed) is stored under ambient or refrigerated conditions.

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

Sample Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples (stressed and control) by a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.[15][18]

Predicted Stability Profile and Potential Degradation Pathways

The structure of this compound suggests several potential liabilities.

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (HCl) | Likely Stable | The ether linkage is generally stable to acid unless harsh conditions are applied. |

| Basic (NaOH) | Potential Degradation | The molecule may be susceptible to nucleophilic aromatic substitution, potentially displacing the bromine or nitro group, although this would require forcing conditions. |

| Oxidative (H2O2) | Likely Stable | The aromatic rings are electron-deficient due to the nitro and CF3 groups, making them resistant to electrophilic oxidation. |

| Thermal | Likely Stable | The compound is expected to be thermally stable under typical pharmaceutical processing temperatures. |

| Photolytic | Potential Degradation | Aromatic nitro compounds are known to be sensitive to light and can undergo complex photoreduction or rearrangement reactions. This is the most probable liability. |

Visualization: Forced Degradation Decision Logic

This diagram outlines the logical flow of a forced degradation study.

Caption: Logic flow for a forced degradation study.

Conclusion and Recommendations

The molecular structure of this compound strongly suggests that it is a highly lipophilic compound with very low aqueous solubility. Its chemical stability is predicted to be robust under hydrolytic and oxidative conditions, but it may be susceptible to photolytic degradation.

For drug development professionals, this profile necessitates early-stage investment in enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to overcome the solubility challenge. The development of a validated, stability-indicating analytical method is critical and must be proven capable of resolving the parent compound from potential photodegradants. The protocols and predictive insights provided in this guide serve as a foundational framework for the systematic and scientifically rigorous characterization of this and structurally related molecules.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. Available from: [Link]

-

I.F. B. F. da Silva et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

ICH. (2003, August). Q1A(R2) Guideline. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-